[(2-Naphthylsulfonyl)amino]acetic acid
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Overview
Description
[(2-Naphthylsulfonyl)amino]acetic acid is a chemical compound with the molecular formula C12H11NO4S and a molecular weight of 265.29 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a naphthyl group attached to a sulfonyl amino acetic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of sulfonyl chlorides and a base such as pyridine or triethylamine to facilitate the sulfonylation process .
Industrial Production Methods: In an industrial setting, the production of [(2-Naphthylsulfonyl)amino]acetic acid may involve large-scale sulfonylation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: [(2-Naphthylsulfonyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
[(2-Naphthylsulfonyl)amino]acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of [(2-Naphthylsulfonyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This compound can also interact with proteins, affecting their structure and function .
Comparison with Similar Compounds
- [(2-Naphthylsulfonyl)amino]propionic acid
- [(2-Naphthylsulfonyl)amino]butyric acid
- [(2-Naphthylsulfonyl)amino]valeric acid
Comparison: [(2-Naphthylsulfonyl)amino]acetic acid is unique due to its specific structural configuration, which includes a naphthyl group and a sulfonyl amino acetic acid moiety. This configuration imparts distinct chemical properties, such as higher reactivity in substitution reactions and stronger interactions with biological targets compared to its analogs .
Properties
IUPAC Name |
2-(naphthalen-2-ylsulfonylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c14-12(15)8-13-18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H,8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFDMQASMMCFHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92740-48-2 |
Source
|
Record name | 2-(naphthalene-2-sulfonamido)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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